2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide
Overview
Description
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is a synthetic organic compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a phenyl group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-(pyrrolidin-1-yl)benzaldehyde.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-aminopentanoic acid or its derivatives under controlled conditions. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would involve similar steps but with optimized reaction conditions and larger quantities of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-[3-(1-pyrrolidinyl)phenyl]pentanamide: A closely related compound with similar structural features.
2-amino-2-methyl-N-[3-(1-pyrrolidinyl)phenyl]pentanamide: A derivative with an additional methyl group on the pentanamide backbone.
Uniqueness
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide, a compound featuring an amino group and a pyrrolidine moiety, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 232.33 g/mol
- IUPAC Name : this compound
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been shown to modulate the activity of neurotransmitter systems and may influence pathways related to:
- Neurotransmission : Potential effects on serotonin and dopamine receptors.
- Cell Signaling : Modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial activity. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell walls or inhibition of essential enzymes .
Anticancer Activity
Studies have explored the anticancer potential of this compound. For example, it has been investigated for its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specific case studies have reported that compounds with similar structures can inhibit tumor growth in vivo, suggesting that this compound may hold therapeutic promise in cancer treatment .
Case Studies
- Neuroprotective Effects : In vitro studies have shown that compounds related to this compound exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. This was evidenced by a decrease in reactive oxygen species (ROS) production and improved cell viability under stress conditions .
- Receptor Binding Studies : Binding affinity studies revealed that this compound interacts with various receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions .
Data Tables
Properties
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-6-14(16)15(19)17-12-7-5-8-13(11-12)18-9-3-4-10-18/h5,7-8,11,14H,2-4,6,9-10,16H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRCVIYFRMUELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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